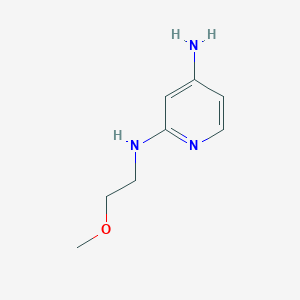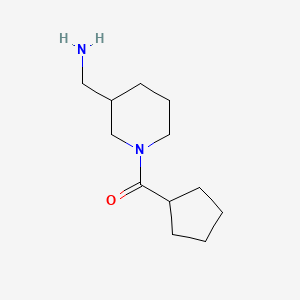
(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone
Overview
Description
“(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of “(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone” is C12H22N2O . The molecular weight is 210.32 g/mol .Scientific Research Applications
Synthesis and Characterization
Piperidin-1-yl methanone derivatives demonstrate a significant presence in synthetic chemistry due to their relevance in forming various complex compounds. For example, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate, showing an overall reasonable yield and confirming the compound's structure via 1H NMR (Zheng Rui, 2010). Similarly, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and its structure was characterized using various spectroscopic techniques, demonstrating its antiproliferative activity and highlighting the importance of piperidine derivatives in medicinal chemistry (S. Benaka Prasad et al., 2018).
Crystallographic Studies
Crystallography plays a crucial role in understanding the structural aspects of piperidin-1-yl methanone derivatives. The crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed, revealing significant intermolecular hydrogen bonding patterns and crystal packing features (B. Revathi et al., 2015). In another study, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol's structure was elucidated via X-ray crystallography, providing insights into its molecular conformation and intermolecular interactions (H. R. Girish et al., 2008).
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial potentials of piperidin-1-yl methanone derivatives are notable. Synthesis of various (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives showed antiproliferative activity against human leukemia cells, suggesting the therapeutic relevance of these compounds in cancer treatment (K. Vinaya et al., 2011). Additionally, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited promising antimicrobial activity against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBUDACLQRTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



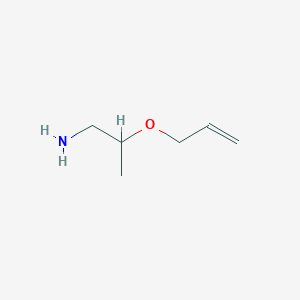
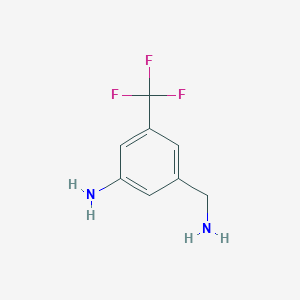
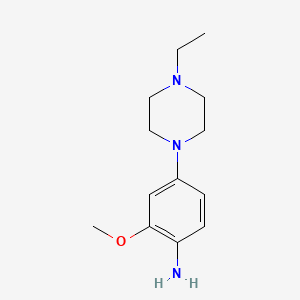
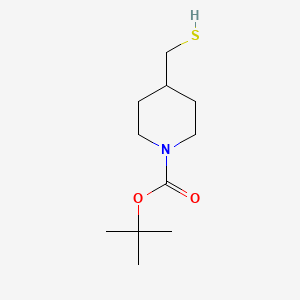
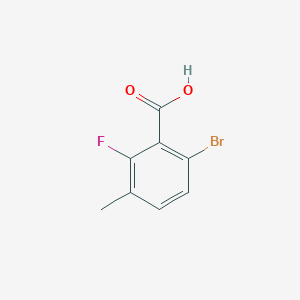
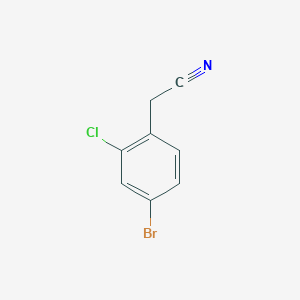

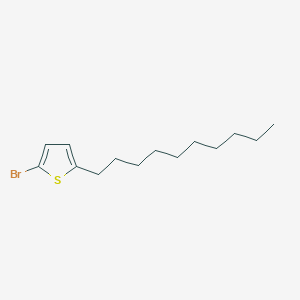
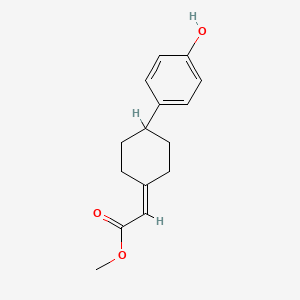
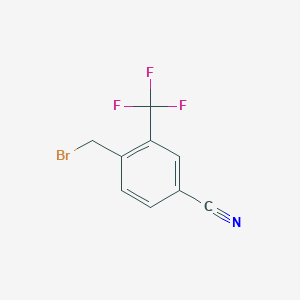
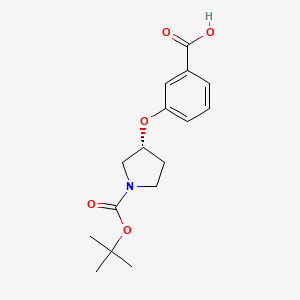
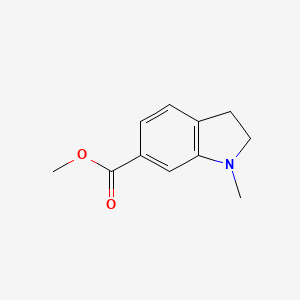
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
